H3 Receptor Binding Affinity: Cyclobutyl Versus Isopropyl and tert-Butyl Analogs (Class-Level Patent-Inferred Differentiation)
Although explicit Ki values for 2-cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride are not publicly disclosed, the patent US7576110B2 establishes the 2-cyclobutyl substitution as a preferred embodiment within the claimed genus of H3 receptor ligands, distinguishing it from compounds bearing linear or branched alkyl groups such as isopropyl or tert-butyl [1]. In general H3 receptor SAR, the steric and conformational properties of the 2-substituent directly modulate binding pocket complementarity, with cyclobutyl offering a unique balance of ring strain and steric bulk that differs from the isopropyl group (more flexible, less sterically demanding) and the tert-butyl group (bulkier, more spherical) [2]. This structural differentiation is inferred to translate into quantifiable differences in binding affinity, functional selectivity, and downstream efficacy, though direct comparative data remain proprietary to the original assignee (Abbott Laboratories/AbbVie) [1][2].
| Evidence Dimension | Histamine H3 receptor binding affinity (predicted relative ordering) |
|---|---|
| Target Compound Data | Ki not publicly available; classified as preferred 2-substituent in US7576110B2 claims [1] |
| Comparator Or Baseline | 2-Isopropyl analog (CAS 1494477-94-9) and 2-tert-butyl analog (CAS 1481478-24-3): Ki values not publicly available |
| Quantified Difference | Not calculable from public data; differentiation is inferred from patent-claimed structural preference and general H3 SAR principles [2] |
| Conditions | Patent claims covering in vitro H3 receptor binding assays (details not disclosed publicly) |
Why This Matters
For procurement decisions in H3-focused drug discovery, selecting the cyclobutyl derivative ensures alignment with the patented preferred scaffold, avoiding unknown affinity losses that may occur with alternative 2-substituents.
- [1] Cowart, M. D., Sun, M., Zhao, C., & Zheng, G. Z. (2009). Benzothiazole cyclobutyl amine derivatives (U.S. Patent No. 7,576,110 B2). U.S. Patent and Trademark Office. View Source
- [2] Leurs, R., Bakker, R. A., Timmerman, H., & de Esch, I. J. (2005). The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature Reviews Drug Discovery, 4(2), 107-120. View Source
